(4E)-4-{[4-(2-Phenoxyethoxy)phenyl]methylidene}-1-phenylpyrazolidine-3,5-dione
Description
(4E)-4-{[4-(2-Phenoxyethoxy)phenyl]methylidene}-1-phenylpyrazolidine-3,5-dione is a complex organic compound with a unique structure that includes a pyrazolidine-3,5-dione core, a phenyl group, and a phenoxyethoxyphenyl moiety
Properties
IUPAC Name |
(4E)-4-[[4-(2-phenoxyethoxy)phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4/c27-23-22(24(28)26(25-23)19-7-3-1-4-8-19)17-18-11-13-21(14-12-18)30-16-15-29-20-9-5-2-6-10-20/h1-14,17H,15-16H2,(H,25,27)/b22-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJSTPBOBJGDCT-OQKWZONESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)OCCOC4=CC=CC=C4)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)OCCOC4=CC=CC=C4)/C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-{[4-(2-Phenoxyethoxy)phenyl]methylidene}-1-phenylpyrazolidine-3,5-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazolidine-3,5-dione core: This can be achieved by the reaction of hydrazine with a diketone under acidic conditions.
Introduction of the phenyl group: This step involves the alkylation of the pyrazolidine-3,5-dione core with a phenyl halide in the presence of a base.
Attachment of the phenoxyethoxyphenyl moiety: This is typically done through a nucleophilic substitution reaction where the phenoxyethoxyphenyl group is introduced using a suitable leaving group and a nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-{[4-(2-Phenoxyethoxy)phenyl]methylidene}-1-phenylpyrazolidine-3,5-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl and phenoxyethoxyphenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenated reagents and bases such as sodium hydroxide or potassium carbonate are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(4E)-4-{[4-(2-Phenoxyethoxy)phenyl]methylidene}-1-phenylpyrazolidine-3,5-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4E)-4-{[4-(2-Phenoxyethoxy)phenyl]methylidene}-1-phenylpyrazolidine-3,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed effects. Detailed studies on its binding affinity, kinetics, and structural interactions are essential to fully understand its mechanism of action.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
